![molecular formula C19H18N2O6 B5916640 1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as mitoxantrone, which is a synthetic anthracenedione derivative. Mitoxantrone is primarily used in cancer treatment due to its antitumor properties. However,
作用機序
The mechanism of action of 1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime] involves intercalation into DNA, leading to the inhibition of DNA synthesis and repair. This results in the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit topoisomerase II, which is an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime] has been shown to have various biochemical and physiological effects. In cancer treatment, it has been shown to induce apoptosis in cancer cells, leading to tumor regression. It has also been shown to reduce inflammation in animal models, indicating potential applications in the treatment of inflammatory diseases. Furthermore, it has been investigated for its potential use in multiple sclerosis treatment due to its ability to suppress the immune system.
実験室実験の利点と制限
One of the advantages of using 1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime] in lab experiments is its ability to induce apoptosis in cancer cells, making it an effective tool for cancer research. However, one of the limitations is its potential toxicity, which may affect the results of experiments.
将来の方向性
There are several future directions for the research of 1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]. One of the areas of interest is its potential use in the treatment of inflammatory diseases. Additionally, further research can be done to investigate its potential use in multiple sclerosis treatment. Furthermore, its mechanism of action can be further studied to identify potential targets for cancer therapy.
Conclusion:
1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成法
The synthesis of 1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime] involves the reaction between 1,4-dihydroxyanthraquinone and 3,4,5-trimethoxybenzoyl chloride in the presence of a base. This reaction yields 1,4-bis(3,4,5-trimethoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroanthraquinone, which is further reacted with hydroxylamine to obtain the final product.
科学的研究の応用
1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime] has been extensively studied for its potential applications in various fields. In cancer treatment, it has been shown to inhibit DNA synthesis and repair, leading to apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. Furthermore, it has been investigated for its potential use in multiple sclerosis treatment due to its ability to suppress the immune system.
特性
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-21-13-8-6-5-7-12(13)16(18(21)22)20-27-19(23)11-9-14(24-2)17(26-4)15(10-11)25-3/h5-10H,1-4H3/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMACCXNLSGZSS-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-iodo-N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916558.png)
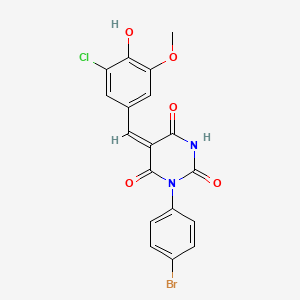
![2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5916570.png)
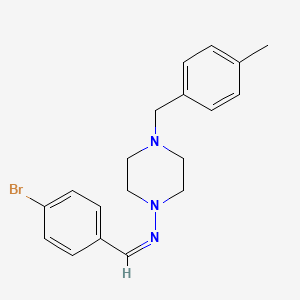
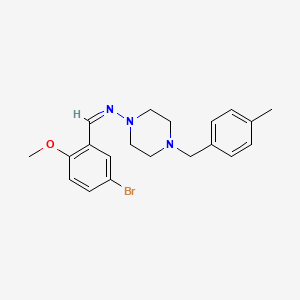
![N-{2-(3-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916594.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
![6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5916621.png)
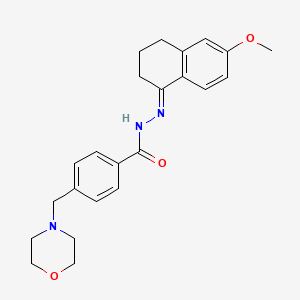

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)
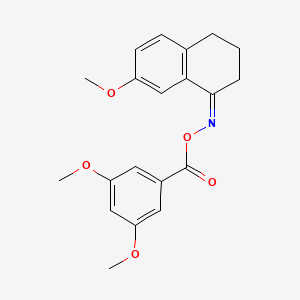
![1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime]](/img/structure/B5916641.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)